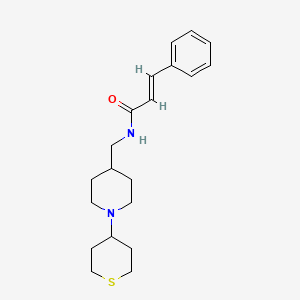
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is a cinnamamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related cinnamamide derivatives and their biological activities, which can provide insights into the potential properties and activities of the compound of interest.
Synthesis Analysis
The synthesis of cinnamamide derivatives typically involves the formation of an amide bond between a cinnamic acid derivative and an amine. In the first paper, the authors describe the synthesis of butanamides with a piperidinomethyl moiety and a tetrazolylthio group, which showed gastric acid antisecretory activity . The second paper discusses the synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives using a molecular hybridization approach, which resulted in compounds with antitubercular activity . These methods could potentially be adapted for the synthesis of this compound by incorporating the tetrahydro-2H-thiopyran-4-yl moiety into the synthesis process.
Molecular Structure Analysis
The third paper provides information on the crystal structure analysis of two cinnamide derivatives . Although the specific compound of interest is not analyzed, the paper indicates that cinnamide derivatives can crystallize in the monoclinic system and form various intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are crucial for the stability and packing of the molecules in the crystal lattice. The molecular structure of this compound could be similarly analyzed using techniques like X-ray diffraction and Hirshfeld surface analysis to understand its intermolecular interactions and crystal packing.
Chemical Reactions Analysis
Cinnamamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide bond is typically stable, but under certain conditions, it can undergo hydrolysis or participate in nucleophilic acyl substitution reactions. The phenyl ring in the cinnamamide structure can also undergo electrophilic aromatic substitution reactions if activated by appropriate substituents. The papers do not provide specific reactions for the compound of interest, but the general reactivity of cinnamamide derivatives can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and stability are determined by the nature of the substituents and the overall molecular conformation. The papers do not provide detailed physical and chemical properties of this compound, but similar compounds have been shown to possess biological activities, which suggest favorable physicochemical properties for interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity : Patel and Telvekar (2014) discussed the synthesis and evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, which are analogs of the compound . These derivatives exhibited promising activity against Mycobacterium tuberculosis, highlighting their potential in antitubercular applications (Patel & Telvekar, 2014).
Crystal Structure and Anti-Ischemic Activity : Zhong et al. (2018) synthesized cinnamide derivatives and studied their crystal structures and anti-ischemic activities. These compounds, including variations of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, showed potential in treating ischemic conditions (Zhong et al., 2018).
Anti-Epileptic Applications : The paper by Li and Wang (1995) explored the structure modification of piperine, resulting in N-(3,4-methylenedioxy-cinnamoyl)-piperidine, a clinical anti-epileptic remedy. This research provides insights into the therapeutic potential of cinnamamides in epilepsy treatment (Li & Wang, 1995).
Platelet Aggregation Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives. Although focused on corrosion inhibition, such derivatives, including this compound, could potentially be applied to study platelet aggregation processes (Kaya et al., 2016).
Synthesis and Antimicrobial Activity : Borul and Agarkar (2020) highlighted the synthesis of “(E)-3Substituted phenyl-1-Piperidino-2-Propen-1-one cinnamamide” compounds and evaluated their drug likeness properties. These compounds, related to this compound, were assessed for their potential antimicrobial applications (Borul & Agarkar, 2020).
Wirkmechanismus
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, also known as BTRX-335140, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in regulating pain, mood, and stress responses.
Mode of Action
BTRX-335140 acts as a selective KOR antagonist . This means it binds to the KOR and blocks its activity, preventing the normal neurotransmitter from binding and activating the receptor. This inhibition can lead to changes in neuronal signaling and ultimately alter various physiological responses.
Pharmacokinetics
BTRX-335140 has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that the compound is well-absorbed in the body, properly distributed to its site of action, metabolized efficiently, and excreted without causing significant toxicity. These properties are crucial for the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of BTRX-335140’s action are likely related to its inhibition of KOR activity. By blocking this receptor, it can modulate neuronal signaling and potentially alleviate symptoms related to pain, mood disorders, and stress responses .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-7,18-19H,8-16H2,(H,21,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNDRINYHHWOH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

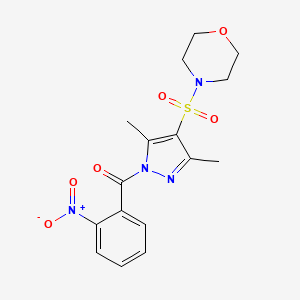
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
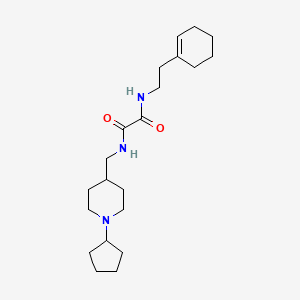
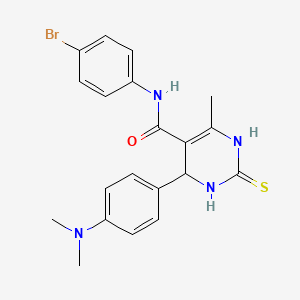
![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)
![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)
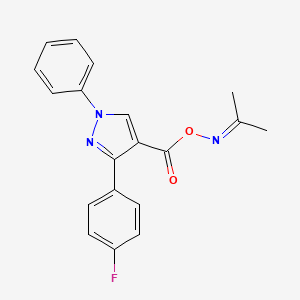
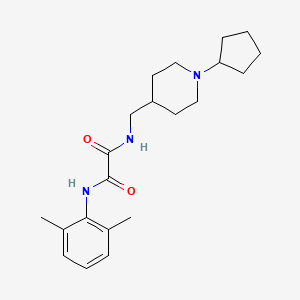
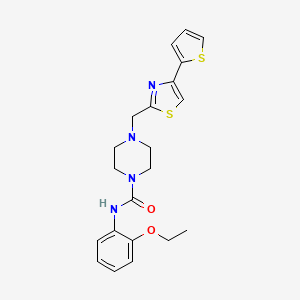
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)
